1H NMR and 13C NMR spectral data for (E)-ethyl 3-(4-ethylphenyl)acrylate
1H NMR and 13C NMR spectral data for (E)-ethyl 3-(4-ethylphenyl)acrylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-ethyl 3-(4-ethylphenyl)acrylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (E)-ethyl 3-(4-ethylphenyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, rooted in fundamental principles of chemical structure and magnetic resonance. We present predicted spectral data, elucidate the rationale behind signal assignments, and provide a standardized protocol for data acquisition. This guide serves as an authoritative reference for the characterization of this compound and similar α,β-unsaturated esters.
Introduction: The Role of NMR in Structural Elucidation
(E)-ethyl 3-(4-ethylphenyl)acrylate is a cinnamate ester derivative, a class of compounds with applications in flavors, fragrances, and as precursors in organic synthesis.[1][2] The precise and unambiguous determination of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.[3] By analyzing key parameters such as chemical shift (δ), spin-spin coupling (J-coupling), and signal integration, one can piece together the molecular puzzle with high fidelity. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, providing the field-proven insights necessary for confident spectral interpretation.
Predicted NMR Spectral Data
The following spectral data are predicted based on established chemical shift ranges for analogous structures, including ethyl acrylate, ethyl cinnamate, and para-substituted aromatic systems.[4][5][6][7] The use of deuterated chloroform (CDCl₃) as a solvent is assumed, with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).[8][9]
Molecular Structure for NMR Assignment
To facilitate a clear discussion, the atoms of (E)-ethyl 3-(4-ethylphenyl)acrylate are systematically numbered as shown in the diagram below.
Caption: Numbering scheme for (E)-ethyl 3-(4-ethylphenyl)acrylate.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₁₂ (CH₃ of ester) | 1.34 | Triplet (t) | 7.1 | 3H |
| H₁₀ (CH₃ of ethyl) | 1.25 | Triplet (t) | 7.6 | 3H |
| H₉ (CH₂ of ethyl) | 2.68 | Quartet (q) | 7.6 | 2H |
| H₁₁ (CH₂ of ester) | 4.27 | Quartet (q) | 7.1 | 2H |
| Hᵅ | 6.42 | Doublet (d) | 16.0 | 1H |
| H⁷, H⁸ (Aromatic) | 7.22 | Doublet (d) | 8.2 | 2H |
| H⁵, H⁶ (Aromatic) | 7.45 | Doublet (d) | 8.2 | 2H |
| Hᵝ | 7.68 | Doublet (d) | 16.0 | 1H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted δ (ppm) |
| C₁₂ (CH₃ of ester) | 14.3 |
| C₁₀ (CH₃ of ethyl) | 15.5 |
| C₉ (CH₂ of ethyl) | 28.9 |
| C₁₁ (CH₂ of ester) | 60.5 |
| Cᵅ | 118.5 |
| C⁷, C⁸ (Aromatic CH) | 128.4 |
| C⁵, C⁶ (Aromatic CH) | 129.8 |
| C⁴ (Aromatic C-ipso) | 131.8 |
| Cᵝ | 144.8 |
| C¹ (Aromatic C-ipso) | 146.5 |
| C₃ (C=O, Ester) | 167.0 |
In-Depth Spectral Interpretation
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides a wealth of information through its distinct regions.
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The Ethyl Ester Group (H₁₁, H₁₂): The signals at approximately 4.27 ppm and 1.34 ppm are characteristic of an ethyl group attached to an electronegative oxygen atom.[4] The H₁₁ methylene protons are deshielded by the adjacent oxygen, resulting in a downfield shift to ~4.27 ppm. These protons are split into a quartet by the three neighboring H₁₂ methyl protons (n+1 rule, 3+1=4). Conversely, the H₁₂ methyl protons appear as a triplet at ~1.34 ppm due to coupling with the two H₁₁ methylene protons (2+1=3). The coupling constant for both signals is identical, around 7.1 Hz.
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The Aromatic Ethyl Group (H₉, H₁₀): The second ethyl group, attached directly to the aromatic ring, appears more upfield. The H₉ methylene protons are benzylic and thus resonate around 2.68 ppm as a quartet, coupled to the H₁₀ methyl protons. The H₁₀ methyl protons appear as a triplet around 1.25 ppm. The coupling constant of ~7.6 Hz is typical for free rotation in an alkyl chain.
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The Vinylic Protons (Hᵅ, Hᵝ): The two protons on the carbon-carbon double bond are crucial for determining the stereochemistry of the molecule. They appear as two distinct doublets. The Hᵅ proton, adjacent to the carbonyl group, is found further upfield (~6.42 ppm) compared to the Hᵝ proton (~7.68 ppm), which is adjacent to the aromatic ring. The key diagnostic feature is the large coupling constant of approximately 16.0 Hz. A J-value in the range of 12-18 Hz is definitive for a trans (E) configuration, while a cis (Z) configuration would exhibit a much smaller coupling constant (6-12 Hz).[10]
-
The Aromatic Protons (H⁵, H⁶, H⁷, H⁸): The para-disubstituted benzene ring leads to a simplified aromatic region due to molecular symmetry.[11][12] The plane of symmetry running through the C¹-C⁴ axis makes H⁵ equivalent to H⁶, and H⁷ equivalent to H⁸. This results in two signals, both appearing as doublets, characteristic of an AA'BB' system that is often approximated as an AX system. The protons H⁷ and H⁸ , which are ortho to the electron-donating ethyl group, are expected to be slightly more shielded and appear around 7.22 ppm. The protons H⁵ and H⁶ , ortho to the electron-withdrawing acrylate group, are more deshielded and appear further downfield at approximately 7.45 ppm. The coupling between these adjacent ortho protons results in a J-value of about 8.2 Hz.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.
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The Carbonyl Carbon (C₃): The most downfield signal, typically found in the 165-175 ppm range for esters, is assigned to the carbonyl carbon at ~167.0 ppm.[13] Its low-field position is due to the strong deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons (C¹, C⁴, C⁵, C⁶, C⁷, C⁸): Due to symmetry, the six aromatic carbons give rise to only four signals.[3][14]
-
C¹ and C⁴ (ipso-Carbons): These are the quaternary carbons directly attached to substituents. They typically show weaker signals. C¹, attached to the ethyl group, is predicted at ~146.5 ppm. C⁴, attached to the vinyl group, is predicted at ~131.8 ppm.
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C⁵, C⁶ and C⁷, C⁸ (CH Carbons): The protonated aromatic carbons appear between 125-130 ppm. C⁵ and C⁶ are predicted at ~129.8 ppm, while the slightly more shielded C⁷ and C⁸ are predicted at ~128.4 ppm.
-
-
Alkene Carbons (Cᵅ, Cᵝ): These sp² hybridized carbons appear in the 115-145 ppm range.[13] Cᵝ is more deshielded (~144.8 ppm) due to its proximity to the aromatic ring, while Cᵅ is found at ~118.5 ppm.
-
Alkyl Carbons (C₉, C₁₀, C₁₁, C₁₂): These sp³ hybridized carbons appear in the most upfield region of the spectrum.
-
Ester Ethyl Group: The methylene carbon C₁₁ is attached to oxygen and is therefore the most downfield of the alkyl carbons at ~60.5 ppm. The terminal methyl C₁₂ is at ~14.3 ppm.
-
Aromatic Ethyl Group: The benzylic methylene carbon C₉ is at ~28.9 ppm, and the terminal methyl C₁₀ is the most shielded carbon in the molecule at ~15.5 ppm.
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Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and data processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of purified (E)-ethyl 3-(4-ethylphenyl)acrylate.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8 atom % D). Ensure the solvent contains 0.03% (v/v) TMS as an internal reference.
-
Vortex the vial until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).[8]
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe for both ¹H and ¹³C frequencies, and shimming the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire data using a standard 30° pulse sequence. A spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds are typical. Collect 8 to 16 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence with a 30° pulse. A spectral width of ~240 ppm is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. Alternatively, reference the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[9]
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.
-
Perform peak picking on both spectra to identify the precise chemical shift of each signal.
-
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a definitive and detailed structural characterization of (E)-ethyl 3-(4-ethylphenyl)acrylate. The key diagnostic features include the characteristic signals of two distinct ethyl groups, the AA'BB' pattern of the para-substituted aromatic ring, and, most importantly, the large (~16 Hz) coupling constant between the vinylic protons, which unambiguously confirms the (E)-stereochemistry of the double bond. The provided protocol ensures the acquisition of high-quality data, which, when combined with the detailed interpretation guide, empowers researchers to confidently verify the structure and purity of this compound.
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